molecular formula C10H11BrO2 B2418992 1-Bromo-4-allyloxy-3-methoxybenzene CAS No. 352020-04-3

1-Bromo-4-allyloxy-3-methoxybenzene

Cat. No.: B2418992
CAS No.: 352020-04-3
M. Wt: 243.1
InChI Key: HNCHDNWZSJRFGQ-UHFFFAOYSA-N
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Description

1-Bromo-4-allyloxy-3-methoxybenzene is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, featuring a bromine atom, an allyloxy group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-allyloxy-3-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-allyloxy-3-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-allyloxy-3-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the allyloxy group to form saturated ethers.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 4-allyloxy-3-methoxybenzene derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of 4-allyloxy-3-methoxybenzaldehyde or 4-allyloxy-3-methoxybenzoic acid.

    Reduction: Formation of 4-propoxy-3-methoxybenzene.

Scientific Research Applications

1-Bromo-4-allyloxy-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-allyloxy-3-methoxybenzene involves its interaction with various molecular targets. The bromine atom and allyloxy group can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoanisole (1-Bromo-4-methoxybenzene): Similar structure but lacks the allyloxy group.

    4-Allyloxyanisole (1-Allyloxy-4-methoxybenzene): Similar structure but lacks the bromine atom.

    4-Bromo-2-methoxybenzene: Similar structure but with different substitution pattern on the benzene ring.

Uniqueness

1-Bromo-4-allyloxy-3-methoxybenzene is unique due to the presence of both bromine and allyloxy groups on the benzene ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

4-bromo-2-methoxy-1-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-6-13-9-5-4-8(11)7-10(9)12-2/h3-5,7H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCHDNWZSJRFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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